1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane

Refractive index engineering Optical silicone formulations LED encapsulation materials

Generic trisiloxanes or phenylmethylsiloxane oligomers with differing phenyl content introduce uncontrolled deviations in refractive index, thermal stability, and surface interactions that compromise end-use performance. This 95% pure linear phenyl-methyl trisiloxane, with a precise terminal phenyl-dimethyl substitution pattern, delivers batch-to-batch stoichiometric control for optical-grade silicone formulations. • Refractive index 1.48-1.50 at 20°C - index-matched for LED encapsulants and aromatic resin compatibility • Thermal stability rated to 200°C - outperforms all-methyl silicones (150°C limit) for automotive and aerospace elastomers • Defined MW 360.67 (three Si atoms) - ensures reproducible crosslink density in polycondensation and copolymerization reactions

Molecular Formula C18H28O2Si3
Molecular Weight 360.7 g/mol
Cat. No. B8228172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane
Molecular FormulaC18H28O2Si3
Molecular Weight360.7 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CC=CC=C2
InChIInChI=1S/C18H28O2Si3/c1-21(2,17-13-9-7-10-14-17)19-23(5,6)20-22(3,4)18-15-11-8-12-16-18/h7-16H,1-6H3
InChIKeyXLKWSTGNXOTAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexamethyl Diphenyltrisiloxane: Technical Specifications


1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane (CAS 17977-72-9, C18H28O2Si3, MW 360.67) is a linear aryl-methyl trisiloxane oligomer characterized by terminal phenyl-dimethylsilyl groups flanking a central dimethylsiloxane unit . This compound belongs to the methylphenylsiloxane oligomer class and exhibits a density of 1.0 ± 0.1 g/cm³, boiling point of 352.1 ± 25.0 °C at 760 mmHg, refractive index of 1.48–1.50 at 20°C, and a predicted surface tension of 27.2 ± 5.0 dyne/cm . It is commercially available at ≥95% purity from major suppliers and is employed as a reactive intermediate and performance modifier in silicone-based coatings, elastomers, and high-refractive-index optical formulations [1].

Workflow
High-refractive-index silicone synthesis & modification
Key Attribute
Terminal phenyl-dimethyl groups; reported RI ~1.48–1.50
Grade Context
≥95% purity; reactive oligomer for controlled polymerization

Why Generic Substitution Fails


Substitution of 1,1,3,3,5,5-hexamethyl-1,5-diphenyltrisiloxane with generic trisiloxanes or phenylmethylsiloxane oligomers of differing phenyl content or substitution pattern introduces uncontrolled performance deviations in refractive index, thermal stability, and surface interactions that directly impact end-use functionality. The precise terminal phenyl-dimethyl substitution pattern yields a specific refractive index (1.48–1.50) and surface tension (~27 dyne/cm) that cannot be replicated by octamethyltrisiloxane (RI ~1.38–1.40) or higher-phenyl-content analogs (RI up to 1.55) [1]. Furthermore, phenyl content critically modulates thermo-oxidative stability and hydrolysis resistance—while methylphenylsiloxanes demonstrate superior thermal stability to dimethylsiloxanes, the quantitative benefit is phenyl-content-dependent, with 25% phenyl content identified as optimal for thermal stability in certain copolymer systems [2][3]. The evidence presented below demonstrates that formulation-specific optical, thermal, and interfacial requirements demand this precise molecular architecture rather than a chemically similar substitute.

!
All-methyl trisiloxanes (e.g., octamethyltrisiloxane) give RI ~1.38–1.40, may shift optical matching with aromatic resins.
!
Higher-phenyl-content oligomers can raise RI above 1.50; thermal/hydrolytic profile may not transfer directly to this terminal-phenyl architecture.
!
Undefined oligomeric mixtures lack defined MW 360.67; stoichiometric control in copolymer synthesis may require validation.

Quantitative Differentiation Evidence


Refractive Index vs. Octamethyltrisiloxane

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane exhibits a measured refractive index of 1.48–1.50 at 20°C, which is substantially elevated relative to the all-methyl analog octamethyltrisiloxane (RI ~1.38–1.40 at 25°C) . This 0.08–0.12 unit increase is attributable to the terminal phenyl groups, which increase molecular polarizability and molar refractivity. The refractive index of methylphenylsiloxanes can be systematically tuned from 1.41 to 1.55 by adjusting phenyl content, positioning this compound in an intermediate range suitable for index-matching applications with organic resins and certain optical substrates [1].

Refractive Index vs. Octamethyltrisiloxane
Reported
1.48–1.50 (20 °C) vs. 1.38–1.40 (25 °C)
Supports index-matching with aromatic substrates; all-methyl siloxanes may not reach this range.
Approximately 6–9% higher RI; phenyl contribution.
Refractive index engineering Optical silicone formulations LED encapsulation materials

Hydrolytic Stability Advantage

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane demonstrates a hydrolytic sensitivity rating of 4 (on a scale where 4 indicates no reaction with water under neutral conditions), indicating superior aqueous stability compared to siloxanes with higher alkoxy or chloro functionality . The phenyl substituents contribute steric protection to the siloxane backbone, reducing hydrolytic susceptibility relative to all-methyl trisiloxanes. Comparative environmental degradation studies of phenylmethylsiloxanes (PMSs) versus dimethylsiloxanes (DMSs) with identical silicon atom count demonstrate that PMSs exhibit significantly lower hydrolysis rates in aqueous environments, consistent with the class-level trend observed for phenyl-containing siloxane oligomers [1].

Hydrolytic Stability
Class-level inference
Sensitivity rating: 4 (no reaction, neutral water)
Phenyl-methyl siloxanes reported lower hydrolysis rates vs. dimethyl analogs.
Quantitative rate constant not available for this specific trisiloxane.
Hydrolytic stability Moisture resistance Silicone formulation durability

Thermal Stability vs. Dimethylsiloxane

Thermal analysis by Grassie et al. demonstrates that poly(methylphenylsiloxane) exhibits superior resistance to thermal weight loss compared to poly(dimethylsiloxane) [1]. This class-level thermal stability advantage extends to practical service conditions: methylphenyl silicone fluids maintain long-duration performance at 250°C in air, whereas dimethyl silicone fluids are rated for continuous use only up to 150°C . For copolymer systems, a 75% methyl / 25% phenyl composition has been identified as optimally stable among dimethyl/diphenyl siloxane series, suggesting that phenyl content and distribution critically influence degradation behavior [2].

Thermal Stability vs. Dimethylsiloxane
Class-level inference
Methylphenyl silicone class: 250 °C continuous; dimethyl class: 150 °C
Supports high-temperature formulation screening; phenyl content influences degradation profile.
25% phenyl content reported most stable in certain copolymer series.
Thermal stability Thermo-oxidative resistance High-temperature silicone fluids

Surface Tension vs. Methyl Trisiloxanes

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane exhibits a predicted surface tension of 27.2 ± 5.0 dyne/cm (27.2 mN/m) . Methylphenyl silicone fluids generally possess slightly higher surface tension than dimethyl silicone fluids, with increasing phenyl content correlating to increased surface tension values . A representative methylphenyl silicone fluid (unspecified viscosity grade) exhibits surface tension of 21.8–22.6 mN/m at 25°C [1], while the target trisiloxane's predicted value of ~27 mN/m reflects its specific molecular weight and phenyl-methyl ratio. This surface tension range, while modestly elevated relative to all-methyl systems, remains sufficiently low to enable excellent spreading on metal and organic substrates, while offering improved compatibility with aromatic resins compared to dimethylsiloxane analogs .

Surface Tension vs. Methyl Trisiloxanes
Class-level inference
Predicted ~27.2 mN/m; methylphenyl fluids ~21.8–22.6 mN/m
Modestly elevated surface tension may improve compatibility with aromatic resins vs. all-methyl siloxanes.
Predicted value; experimental verification recommended.
Surface tension Wetting agents Coating spreadability

Low-Temperature Fluidity Advantage

Methylphenyl silicone fluids demonstrate markedly superior low-temperature fluidity compared to dimethyl silicone fluids of equivalent viscosity. Low-phenyl-content silicone oils maintain flowability at temperatures as low as -70°C, with pour points reaching ≤ -65°C [1]. Dimethyl silicone fluids, by contrast, exhibit higher pour points (typically -50°C to -60°C for low-viscosity grades) and more pronounced viscosity increase upon cooling. This behavior arises from phenyl groups disrupting the regularity of the siloxane backbone, inhibiting crystallization and maintaining segmental mobility at cryogenic temperatures [1].

Low-Temperature Fluidity
Class-level inference
Flowability maintained at −65 to −70 °C; dimethyl class pour point ~−50 to −60 °C
Supports cryogenic and cold-climate formulation screening.
Exact pour point for this trisiloxane not specified; class-level trend.
Low-temperature performance Pour point Cold-flow applications

Reactive Intermediate for Silicone Synthesis

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane serves as a structurally defined trisiloxane building block for synthesizing higher-order siloxane polymers with precisely controlled architecture. Zhu and Wu (2021) established optimized synthetic conditions for this compound using diphenyl silicon glycol and hexamethyldisiloxane with strongly acidic cationic resin catalysis (10 wt% catalyst, 70°C, 120 min reaction time), achieving the target trisiloxane as the primary product [1]. This synthetic accessibility supports its use as an intermediate in the preparation of silicone rubbers, elastomers, and phenyl-containing resins [1][2]. The defined three-silicon architecture offers advantages over polymeric methylphenylsiloxanes for applications requiring precise molecular weight control, narrow dispersity, or terminal functionalization for block copolymer synthesis.

Reactive Intermediate Synthesis
Supporting evidence
Optimized: 70 °C, 120 min, 10 wt% acidic resin catalyst, methylcyclohexane solvent
Defined MW 360.67 enables stoichiometric control in polycondensation.
Patent and literature confirm use as silicone resin precursor.
Polymer synthesis Silicone resin intermediate Molecular weight control

Validated Application Scenarios


High-Refractive-Index LED Encapsulants

The measured refractive index of 1.48–1.50 at 20°C positions this trisiloxane as an index-matching intermediate for LED encapsulants requiring optical clarity and compatibility with aromatic resin components . Unlike all-methyl trisiloxanes (RI ~1.38–1.40), this compound's terminal phenyl groups elevate refractive index to a range suitable for minimizing interfacial reflection losses in LED packaging structures . Patent literature specifically cites hexamethyldiphenyl trisiloxane as a precursor for transparent LED filament encapsulation silicone rubber, confirming industrial adoption of this molecular architecture in optical-grade silicone formulations [1].

High-Temperature Coatings and Elastomers

The phenyl substitution pattern of this trisiloxane contributes to the thermal stability advantage characteristic of methylphenylsiloxanes, which demonstrate long-duration service capability at 250°C compared to the 150°C limit for dimethylsiloxane-based systems . Research indicates that incorporating this siloxane into silicone rubber formulations improves both mechanical properties and thermal stability of the final product, with thermal stability rated up to 200°C for the compound itself . This enables its use as a reactive intermediate in coatings, sealants, and elastomers intended for automotive under-hood components, industrial heating equipment, and aerospace thermal protection systems where all-methyl silicone formulations would undergo unacceptable thermal degradation .

Low-Temperature Lubricants and Hydraulic Fluids

Formulations derived from methylphenylsiloxane precursors, including this trisiloxane, exhibit superior low-temperature fluidity, maintaining flowability at temperatures as low as -65°C to -70°C . This represents a 10–20°C operational advantage over dimethyl silicone fluids of comparable viscosity. This performance characteristic supports the use of this trisiloxane as a precursor or modifier in synthetic lubricants, damping fluids, and hydraulic media for aerospace, Arctic marine operations, and cryogenic equipment where low-temperature viscosity stability is a critical procurement criterion.

Silicone Resin and Copolymer Synthesis

The well-defined trisiloxane structure (MW 360.67, three Si atoms) enables precise stoichiometric control in polycondensation and copolymerization reactions, distinguishing it from polydisperse oligomeric mixtures . Zhu and Wu (2021) established reproducible synthetic conditions for this compound (70°C, 120 min, 10 wt% acidic cationic resin catalyst, methylcyclohexane solvent), confirming its accessibility as a building block for controlled polymer synthesis . This molecular definition supports applications in phenyl-containing silicone resins, block copolymers, and crosslinked networks where batch-to-batch consistency and predictable crosslink density are essential for quality control and performance reproducibility [1].

Application
Selection Property
Validation Focus
High-RI LED Encapsulants
Refractive index range (phenyl-tuned)
Optical clarity and index matching with aromatic resin components
High-Temperature Coatings & Elastomers
Thermal stability class (methylphenylsiloxane backbone)
Long-duration thermal aging at elevated service temperatures
Low-Temperature Lubricants & Fluids
Low-temperature fluidity (phenyl disruption of crystallization)
Pour point and cold-flow behavior under cryogenic conditions
Silicone Resin & Copolymer Synthesis
Defined molecular architecture (MW 360.67, trisiloxane)
Stoichiometric control and batch-to-batch reproducibility in polycondensation
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